2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a benzoxazole ring, and a dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenyl group. The final step involves the coupling of the dinitrophenoxy group to the benzoxazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dinitrophenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H15ClN4O6 |
---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-1-[4-(2,4-dinitrophenoxy)phenyl]methanimine |
InChI |
InChI=1S/C26H15ClN4O6/c27-18-5-3-17(4-6-18)26-29-22-13-19(7-11-24(22)37-26)28-15-16-1-9-21(10-2-16)36-25-12-8-20(30(32)33)14-23(25)31(34)35/h1-15H |
InChI Key |
IQVFLNYJINWUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.